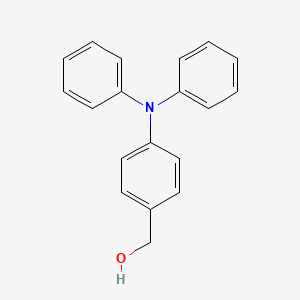

(4-(Diphenylamino)phenyl)methanol

Descripción general

Descripción

(4-(Diphenylamino)phenyl)methanol is an organic compound with the molecular formula C19H17NO It is characterized by the presence of a diphenylamino group attached to a phenyl ring, which is further connected to a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diphenylamino)phenyl)methanol typically involves the reduction of (4-(Diphenylamino)phenyl)methanone. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would likely include steps for purification and quality control to ensure high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form (4-(Diphenylamino)phenyl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound itself is typically synthesized through reduction reactions, as mentioned earlier.

Substitution: The phenyl rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: (4-(Diphenylamino)phenyl)methanone.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

(4-(Diphenylamino)phenyl)methanol has several applications in scientific research:

Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-donating properties.

Photonic Materials: The compound is explored for its potential in photonic applications, including light-harvesting materials and sensors.

Chemical Sensors: Its unique structure allows it to be used in the development of chemical sensors for detecting various analytes.

Biological Studies:

Mecanismo De Acción

The mechanism of action of (4-(Diphenylamino)phenyl)methanol in its applications is primarily based on its electron-donating ability and structural properties. In organic electronics, it facilitates charge transport and improves the efficiency of devices. The diphenylamino group enhances the compound’s ability to participate in electron transfer processes, making it valuable in photonic and electronic applications.

Comparación Con Compuestos Similares

(4-(Dimethylamino)phenyl)methanol: Similar in structure but with dimethylamino groups instead of diphenylamino.

(4-(Diphenylamino)phenyl)methanone: The oxidized form of (4-(Diphenylamino)phenyl)methanol.

(4-(Diphenylamino)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.

Uniqueness: this compound is unique due to the presence of the diphenylamino group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron donation and charge transport.

Propiedades

IUPAC Name |

[4-(N-phenylanilino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c21-15-16-11-13-19(14-12-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNLLLILLNFUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462398 | |

| Record name | (4-(Diphenylamino)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25069-40-3 | |

| Record name | 4-(Diphenylamino)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25069-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-(Diphenylamino)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

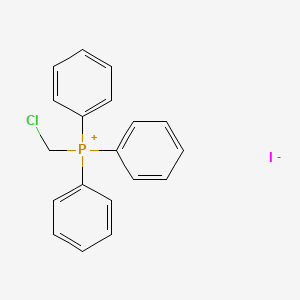

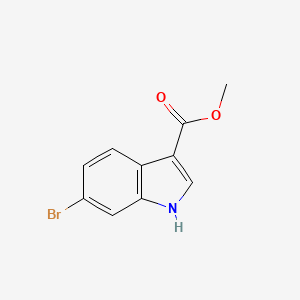

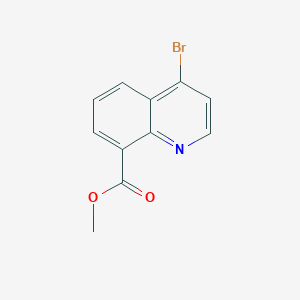

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (4-(diphenylamino)phenyl)methanol in photorefractive polymer composites?

A: this compound acts as a photoconductive plasticizer in triphenylamine-based photorefractive polymer composites. [, , ] These composites typically consist of a photoconductive polymer, a nonlinear optical dye, and a sensitizer. TPAOH enhances the photoconductivity of the composite by increasing the mobility of charge carriers (holes) generated upon light irradiation. []

Q2: How does the performance of this compound compare to other plasticizers in photorefractive composites?

A: Studies have shown that photorefractive composites utilizing this compound as a plasticizer exhibit significantly higher photocurrents compared to those using (2,4,6-trimethylphenyl)diphenylamine (TAA). [] This difference in performance is attributed to the higher hole mobility facilitated by TPAOH, as demonstrated through transient photocurrent analysis and calculations using the Bässler formalism. []

Q3: What analytical techniques are used to characterize this compound and its impact on photorefractive materials?

A: Photoelectron yield spectroscopy is a key technique for studying TPAOH's electronic properties. This technique helps determine the highest occupied molecular orbital (HOMO) level, which corresponds to the ionization potential, and the width of the density of states (DOS), both crucial parameters for understanding charge transport phenomena. [] Additionally, transient photocurrent analysis provides insights into the dynamics of charge carriers within the material, further elucidating the role of TPAOH in enhancing photoconductivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)

![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)